[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt
CAS No.:
Cat. No.: VC18295345
Molecular Formula: C30H40CoN3O5
Molecular Weight: 581.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H40CoN3O5 |
|---|---|
| Molecular Weight | 581.6 g/mol |
| IUPAC Name | 4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-3-methyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenolate;cobalt(3+);nitrate |
| Standard InChI | InChI=1S/C30H42N2O2.Co.NO3/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34;;2-1(3)4/h13-18,25-26,33-34H,9-12H2,1-8H3;;/q;+3;-1/p-2/t25-,26-;;/m1../s1 |
| Standard InChI Key | JAVKYVOLFVTORR-KUSCCAPHSA-L |
| Isomeric SMILES | CC1=CC(=CC(=C1[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[N+](=O)([O-])[O-].[Co+3] |
| Canonical SMILES | CC1=CC(=CC(=C1[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[N+](=O)([O-])[O-].[Co+3] |
Introduction
The compound [2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-κO]](nitrato-κO)cobalt is a complex cobalt-based compound with a molecular formula of C30H40CoN3O5 and a molecular weight of approximately 581.59 g/mol . This compound is characterized by its unique structure, which involves a cobalt ion coordinated with a cyclohexanediyl-based ligand and nitrato ligands.
Spectroscopic and Analytical Data
While specific spectroscopic data (e.g., NMR, IR) for this compound are not readily available, its structure suggests that it would exhibit complex spectral patterns due to the presence of multiple functional groups and the coordination environment around the cobalt ion.
Synthesis and Preparation
The synthesis of such cobalt complexes typically involves the reaction of a cobalt salt with the appropriate ligands under controlled conditions. For similar compounds, the use of an inert atmosphere and careful control of pH and temperature are crucial to ensure the formation of the desired complex .
Similar Cobalt Complexes
Other cobalt complexes, such as those involving salicylidene or glyoximate ligands, have been studied for their catalytic properties and structural characteristics . These compounds often exhibit unique coordination geometries and reactivity profiles.
Table: Comparison of Cobalt Complexes
| Compound | Molecular Formula | Molecular Weight | Ligand Type |
|---|---|---|---|
| [[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-κO]](nitrato-κO)cobalt](pplx://action/followup) | C30H40CoN3O5 | 581.59 g/mol | Cyclohexanediyl-based |
| 4-[(4′-Chloromethyl-[1,1′-biphenyl]-4-yl)methyl]bis(dimethylglyoximato-κ2 N,N′)(pyridine-κN)cobalt(III) | C24H24ClCoN5O4 | Not specified | Glyoximate and pyridine |
| Tris[2,4-dichloro-6-(ethyliminomethyl)phenolato-κ2 N,O]cobalt(III) | C27H24Cl6CoN3O3 | Not specified | Phenolato-based |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume